molecular formula C6H13Br2NO B6295097 Ethyl 4-bromobutanimidate hydrobromide CAS No. 2444855-72-3

Ethyl 4-bromobutanimidate hydrobromide

Cat. No.: B6295097
CAS No.: 2444855-72-3
M. Wt: 274.98 g/mol
InChI Key: WYFINLBDXVNNPJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromobutanimidate hydrobromide is a chemical compound with the molecular formula C6H13Br2NO. . This compound is particularly interesting for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromobutanimidate hydrobromide typically involves the reaction of ethyl 4-bromobutanoate with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: Ethyl 4-bromobutanoate is prepared by reacting 4-bromobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

    Imidation: The ester is then reacted with ammonia or an amine to form the corresponding imidate.

    Hydrobromination: The imidate is treated with hydrobromic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromobutanimidate hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: It can be hydrolyzed to form 4-bromobutanoic acid and ethanol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted butanimidates can be formed.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Reduction Products: Reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-bromobutanimidate hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromobutanimidate hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. The compound can also form intermediates that participate in further chemical transformations. The exact molecular targets and pathways depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Ethyl 4-bromobutanimidate hydrobromide can be compared with other similar compounds such as:

    Ethyl 4-chlorobutanimidate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Methyl 4-bromobutanimidate: Similar but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

    Butyl 4-bromobutanimidate: Similar but with a butyl group, which influences its solubility and reactivity.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

IUPAC Name

ethyl 4-bromobutanimidate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO.BrH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFINLBDXVNNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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